![molecular formula C19H23N B6156164 3,5-dibenzylpiperidine CAS No. 37088-23-6](/img/no-structure.png)
3,5-dibenzylpiperidine
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Description
Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidines includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dibenzylpiperidine involves the reaction of benzylmagnesium chloride with 1-(2-chloroethyl)piperidine followed by hydrogenation of the resulting intermediate.", "Starting Materials": [ "Benzyl chloride", "Magnesium", "1-(2-chloroethyl)piperidine", "Hydrogen gas" ], "Reaction": [ "Step 1: Preparation of benzylmagnesium chloride by reacting benzyl chloride with magnesium in diethyl ether solvent.", "Step 2: Addition of 1-(2-chloroethyl)piperidine to the reaction mixture of benzylmagnesium chloride in diethyl ether solvent.", "Step 3: Stirring the reaction mixture at room temperature for several hours to allow the reaction to proceed.", "Step 4: Hydrogenation of the resulting intermediate in the presence of hydrogen gas and a palladium catalyst to yield 3,5-dibenzylpiperidine.", "Step 5: Purification of the product by recrystallization or column chromatography." ] } | |
CAS RN |
37088-23-6 |
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 |
Purity |
95 |
Origin of Product |
United States |
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